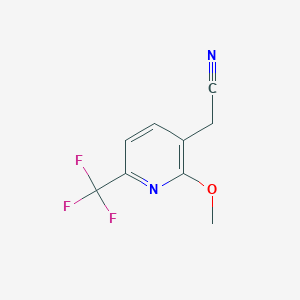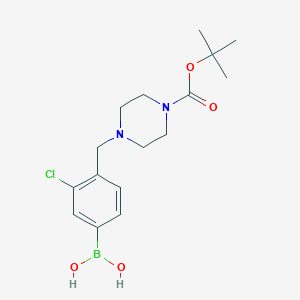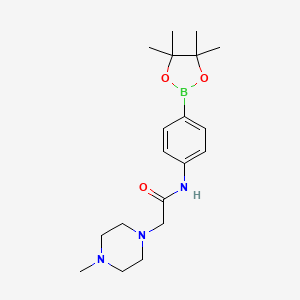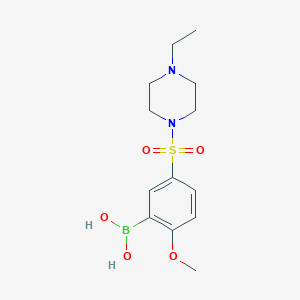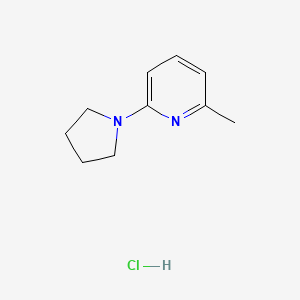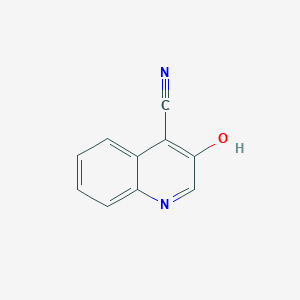
3-Hydroxyquinoline-4-carbonitrile
Overview
Description
3-Hydroxyquinoline-4-carbonitrile is a chemical compound with the molecular formula C10H6N2O . It has a molecular weight of 170.17 g/mol . It is a solid powder at room temperature .
Synthesis Analysis
The synthesis of 3-Hydroxyquinoline-4-carbonitrile and its analogues has been a subject of interest in recent years . Various synthesis protocols have been reported in the literature, including classical methods and efficient methods that reduce reaction time with increased yield . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 3-Hydroxyquinoline-4-carbonitrile consists of a quinoline ring with a hydroxyl group at the 3rd position and a carbonitrile group at the 4th position . The InChI code for this compound is 1S/C10H6N2O/c11-5-8-7-3-1-2-4-9 (7)12-6-10 (8)13/h1-4,6,13H .Physical And Chemical Properties Analysis
3-Hydroxyquinoline-4-carbonitrile is a solid powder at room temperature . It has a molecular weight of 170.17 g/mol . The boiling point of this compound is reported to be between 201-202°C .Scientific Research Applications
Corrosion Inhibition
3-Hydroxyquinoline derivatives exhibit significant properties as corrosion inhibitors. Studies reveal that these compounds, including quinoline derivatives like 2-amino-7-hydroxy-4-phenyl-1,4-dihydroquinoline-3-carbonitrile, demonstrate effective corrosion inhibition on metal surfaces such as iron. Quantum chemical calculations and molecular dynamics simulations have been employed to understand the relationship between corrosion inhibition and global reactivity descriptors of these compounds (Erdoğan et al., 2017).
Biological Activity
Quinoline derivatives are also notable for their biological activities. Pyran derivatives based on hydroxyquinoline, like 2-amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile, have shown potential antibacterial activity against various Gram-positive and Gram-negative bacterial strains. These compounds have been synthesized and characterized, demonstrating significant antibacterial properties compared to standard antibiotics such as Penicillin G (Rbaa et al., 2019).
Antitumor Activities
Quinoline derivatives, including 3-hydroxyquinoline-4-carbonitrile, have been investigated for their antitumor activities. For instance, 2-amino-4-(2-chloroquinolin-3-yl)-7-hydroxy-4H-chromene-3-carbonitrile, a quinoline derivative, has demonstrated binding to β-Catenin protein, a target in colorectal cancer treatment. Studies using Water-LOGSY NMR technique indicate potential applications of these compounds in designing therapeutic strategies for colorectal cancer and related diseases (Mansour et al., 2021).
Optoelectronic and Charge Transport Properties
Hydroquinoline derivatives have been explored for their optoelectronic, nonlinear, and charge transport properties. Compounds such as 4-(4-chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile have been studied using density functional theory to understand their structural, electronic, optical, and charge transport characteristics. These studies suggest the potential of these compounds as multifunctional materials in various applications (Irfan et al., 2020).
Safety and Hazards
3-Hydroxyquinoline-4-carbonitrile is classified as a potentially hazardous substance . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound . In case of ingestion, immediate medical assistance should be sought .
Future Directions
The future directions for the study of 3-Hydroxyquinoline-4-carbonitrile and its analogues could involve further exploration of their synthesis methods, chemical reactions, and biological activities . There is potential for these compounds to be used in the development of new drugs and therapeutic applications .
Mechanism of Action
Target of Action
It is known that quinoline derivatives can bind to a diverse range of targets with high affinities . This suggests that 3-Hydroxyquinoline-4-carbonitrile may also interact with multiple targets.
Mode of Action
Quinoline derivatives are known to exhibit a broad range of pharmacological potential They can interact with their targets and cause changes that lead to their biological effects
Biochemical Pathways
Quinoline derivatives are known to impact a variety of biological pathways . The downstream effects of these interactions can vary widely, contributing to the diverse biological properties of these compounds.
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . It is possible that 3-Hydroxyquinoline-4-carbonitrile may have similar effects.
properties
IUPAC Name |
3-hydroxyquinoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-8-7-3-1-2-4-9(7)12-6-10(8)13/h1-4,6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVZROBIXCHBQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyquinoline-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



